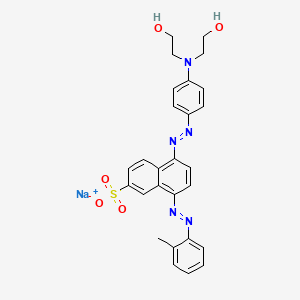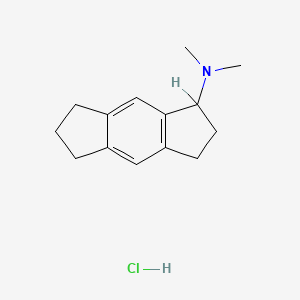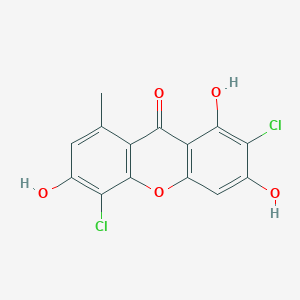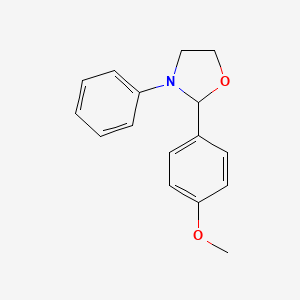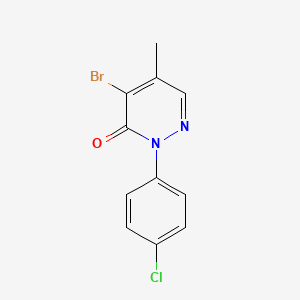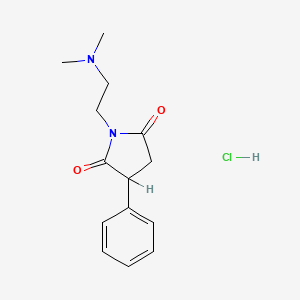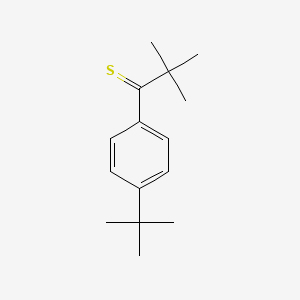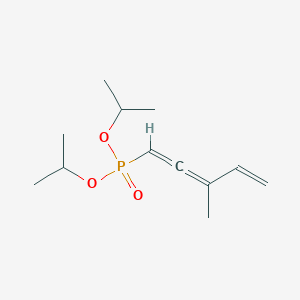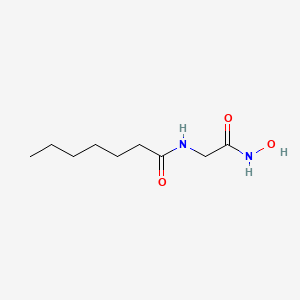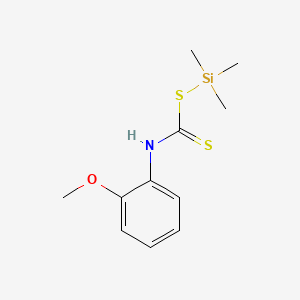
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester is a complex organic compound characterized by its unique structure, which includes a trimethylsilyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbanilic acid, 2-methoxydithio-, trimethylsilyl ester typically involves the reaction of carbanilic acid derivatives with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent hydrolysis and oxidation. The process can be summarized as follows:
Starting Materials: Carbanilic acid derivative and trimethylsilyl chloride.
Reaction Conditions: Anhydrous solvent (e.g., dichloromethane), base (e.g., triethylamine), inert atmosphere (e.g., nitrogen).
Procedure: The carbanilic acid derivative is dissolved in the anhydrous solvent, followed by the addition of the base. Trimethylsilyl chloride is then added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as distillation or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield carbanilic acid and trimethylsilanol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) aqueous solutions.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Hydrolysis: Carbanilic acid and trimethylsilanol.
Substitution: Various substituted carbanilic acid derivatives.
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Applications De Recherche Scientifique
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with thiol groups in proteins.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of carbanilic acid, 2-methoxydithio-, trimethylsilyl ester involves its reactivity with nucleophiles and electrophiles. The trimethylsilyl ester group can be hydrolyzed to release the active carbanilic acid, which can then interact with various molecular targets. The methoxy and dithio groups also contribute to its reactivity, allowing it to participate in a range of chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbanilic acid, 2-methoxy-, trimethylsilyl ester: Lacks the dithio group, resulting in different reactivity and applications.
Carbanilic acid, 2-methoxydithio-, ethyl ester: Contains an ethyl ester group instead of a trimethylsilyl ester, affecting its stability and reactivity.
Phenylcarbamic acid, 2-methoxydithio-, trimethylsilyl ester: Similar structure but with a phenyl group, leading to different chemical properties.
Uniqueness
Carbanilic acid, 2-methoxydithio-, trimethylsilyl ester is unique due to the presence of both methoxy and dithio groups, which enhance its reactivity and versatility in chemical synthesis. The trimethylsilyl ester group also provides stability and ease of handling, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
71456-97-8 |
|---|---|
Formule moléculaire |
C11H17NOS2Si |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
trimethylsilyl N-(2-methoxyphenyl)carbamodithioate |
InChI |
InChI=1S/C11H17NOS2Si/c1-13-10-8-6-5-7-9(10)12-11(14)15-16(2,3)4/h5-8H,1-4H3,(H,12,14) |
Clé InChI |
JUGKSINAPGMBNB-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1NC(=S)S[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


